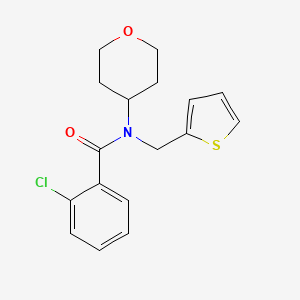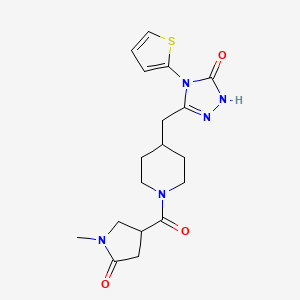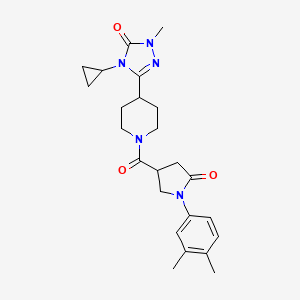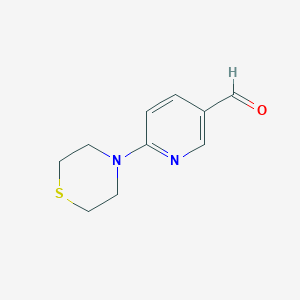![molecular formula C23H23N5O2S B2732988 2-((3-(4-ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-(4-ethylphenyl)acetamide CAS No. 852436-65-8](/img/structure/B2732988.png)
2-((3-(4-ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-(4-ethylphenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound “2-((3-(4-ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-(4-ethylphenyl)acetamide” is a complex organic molecule that contains several functional groups, including an ethoxyphenyl group, a triazolopyridazine ring, a thioether linkage, and an ethylphenylacetamide moiety .
Synthesis Analysis
While the exact synthesis of this compound is not available, related compounds such as 1,2,4-triazolo[3,4-b][1,3,4]thiadiazoles have been synthesized by condensing 4-amino-5-substituted-4H-1,2,4-triazole-3-thiols with various aromatic carboxylic acids .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a 1,2,4-triazolo[4,3-b]pyridazine ring, which is a fused ring system containing nitrogen atoms . The ethoxyphenyl and ethylphenyl groups are likely to contribute to the overall hydrophobicity of the molecule.Chemical Reactions Analysis
The reactivity of this compound would be influenced by the presence of the triazolopyridazine ring and the thioether linkage. The nitrogen atoms in the ring and the sulfur atom in the thioether group could potentially act as nucleophiles in chemical reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the ethoxyphenyl and ethylphenyl groups would likely make the compound relatively hydrophobic. The nitrogen and sulfur atoms could potentially form hydrogen bonds, influencing its solubility and reactivity .Scientific Research Applications
Synthesis and Biological Evaluation
Heterocyclic Compound Synthesis : Innovative heterocycles incorporating a thiadiazole moiety have been synthesized and assessed for their insecticidal activity against the cotton leafworm, Spodoptera littoralis. These compounds include various derivatives that highlight the broad applicability of related chemical structures in developing potential insecticidal agents (Fadda et al., 2017).
Potential Antiasthma Agents : Triazolo[1,5-c]pyrimidines have been identified as mediator release inhibitors in the human basophil histamine release assay, showcasing their potential as antiasthma agents. This finding emphasizes the therapeutic potential of triazolo and pyridazine derivatives in respiratory conditions (Medwid et al., 1990).
Anticancer Applications : Modifications of N-(6-(2-methoxy-3-(4-fluorophenylsulfonamido)pyridin-5-yl)-[1,2,4]triazolo[1,5-a]pyridin-2-yl)acetamide have shown remarkable anticancer effects, with certain derivatives demonstrating potent antiproliferative activities against human cancer cell lines. These compounds, by inhibiting PI3Ks and mTOR, present a promising avenue for anticancer therapy with reduced toxicity (Wang et al., 2015).
Chemical Properties and Structural Analysis
Structural and DFT Studies : Pyridazine analogs, including triazolo[4,3-b]pyridazine derivatives, have been synthesized and analyzed for their pharmaceutical significance. Detailed structural analysis through XRD technique, DFT calculations, and Hirshfeld surface studies provide insights into their chemical properties and potential medicinal applications (Sallam et al., 2021).
properties
IUPAC Name |
2-[[3-(4-ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl]-N-(4-ethylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N5O2S/c1-3-16-5-9-18(10-6-16)24-21(29)15-31-22-14-13-20-25-26-23(28(20)27-22)17-7-11-19(12-8-17)30-4-2/h5-14H,3-4,15H2,1-2H3,(H,24,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQMOOZCRTAHDBB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)NC(=O)CSC2=NN3C(=NN=C3C4=CC=C(C=C4)OCC)C=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-(3,4-dimethylphenyl)-4-(1-(3-(4-methoxyphenoxy)propyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one](/img/structure/B2732910.png)
![N-[(1R)-1-cyano-2-methylpropyl]-3-[(pyridin-3-yl)methoxy]benzamide](/img/structure/B2732913.png)


![2-(4-(N-benzyl-N-methylsulfamoyl)benzamido)-N-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2732916.png)


![N-[4-(trifluoromethyl)phenyl]-1,2,3-benzotriazin-4-amine](/img/structure/B2732921.png)

![2-[4-(2,2-Difluoroethanesulfinyl)phenyl]acetic acid](/img/structure/B2732925.png)
![(5Z)-3-[4-(diethylamino)phenyl]-5-[(2-nitrophenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B2732926.png)
